Acetophenonimine

Description

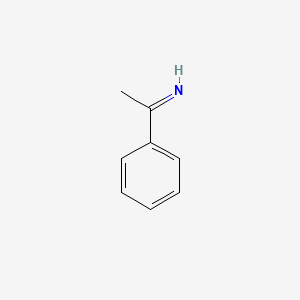

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-phenylethanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N/c1-7(9)8-5-3-2-4-6-8/h2-6,9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNFWTLXJAGKJRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=N)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801311252 | |

| Record name | α-Methylbenzenemethanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801311252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13280-20-1 | |

| Record name | α-Methylbenzenemethanimine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13280-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Methylbenzenemethanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801311252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Acetophenonimine and Its Diverse Derivatives

Direct Condensation Approaches in Acetophenonimine Synthesis

Direct condensation represents the most straightforward and widely employed method for the synthesis of this compound. This approach involves the reaction of acetophenone (B1666503) with an amine source, typically ammonia (B1221849), to form the characteristic carbon-nitrogen double bond of the imine.

The conventional synthesis of this compound is achieved through the acid-catalyzed condensation of acetophenone with a primary amine. The reaction is a reversible process where water is eliminated.

The mechanism for this reaction involves a series of steps:

Protonation of the Carbonyl Oxygen: An acid catalyst protonates the oxygen atom of the carbonyl group in acetophenone, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The primary amine acts as a nucleophile and attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, resulting in the formation of a carbinolamine.

Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, forming a good leaving group (water).

Elimination: The lone pair of electrons on the nitrogen atom pushes out the water molecule, forming a carbon-nitrogen double bond and yielding the final imine product.

The pH of the reaction medium is a critical factor; it must be carefully controlled to ensure optimal reaction rates. pearson.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. In the context of imine synthesis, microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. While specific studies on the microwave-assisted synthesis of this compound from acetophenone and ammonia are not extensively detailed in the provided search results, the principles can be extrapolated from related condensation reactions involving acetophenone derivatives.

Microwave-assisted condensation of acetophenone derivatives with various aldehydes, catalyzed by boric acid under solvent-free conditions, has been shown to be a simple, efficient, and environmentally friendly protocol. nih.govresearchgate.net This method's success suggests its applicability to the synthesis of this compound. Reaction optimization would likely involve screening of catalysts, adjusting microwave power and irradiation time, and exploring solvent-free conditions to enhance efficiency and yield. For instance, in the synthesis of trifluoromethyl-imines, microwave irradiation coupled with solid acid catalysis, such as K-10 montmorillonite, has been shown to provide nearly quantitative yields in very short reaction times. nih.gov

Table 1: Comparison of Conventional and Microwave-Assisted Imine Synthesis (Hypothetical Data for this compound)

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Several hours | Minutes |

| Temperature | High (reflux) | Controlled, rapid heating |

| Solvent | Often required | Solvent-free possible |

| Yield | Moderate to good | Potentially higher |

| Energy Consumption | High | Low |

Pathways to Substituted this compound Derivatives

The synthesis of substituted this compound derivatives can be achieved through two main strategies: modification of a pre-synthesized this compound scaffold or through multi-component reactions that build the substituted imine in a single step.

Once this compound is formed, it can undergo various reactions to introduce new functional groups. A notable example of strategic derivatization is the ortho-lithiation of an acetophenone imine derivative. In a study, a 3',4'-methylenedioxyacetophenone imine was reacted with n-butyllithium, leading to the selective deprotonation at the ortho-position of the aromatic ring, forming a discrete ortho-lithiated imine. acs.orgacs.org This lithiated intermediate can then be reacted with a variety of electrophiles to introduce a wide range of substituents at the ortho position, demonstrating a powerful method for the functionalization of the this compound scaffold.

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a complex product, incorporating most of the atoms from the starting materials. Several MCRs have been developed that utilize acetophenone and an ammonia source (like ammonium (B1175870) acetate) to generate diverse heterocyclic structures, where an this compound scaffold is formed in situ.

For example, a four-component reaction of an aldehyde, malononitrile, ammonium acetate (B1210297), and acetophenone can lead to the synthesis of 3-cyanopyridine derivatives. pearson.com Similarly, the Mannich reaction, a three-component synthesis of β-aminocarbonyls, can involve the reaction of acetophenone, an aldehyde, and an amine. researchgate.net

Table 2: Examples of Multi-component Reactions Involving Acetophenone and an Amine Source

| Reaction Name | Reactants | Product Class |

| Hantzsch Dihydropyridine Synthesis | β-ketoester, aldehyde, ammonia | Dihydropyridines |

| Biginelli Reaction | β-ketoester, aldehyde, urea | Dihydropyrimidinones |

| Mannich Reaction | Acetophenone, aldehyde, amine | β-aminoketones |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of imines, including this compound.

Key green chemistry approaches in this context include:

Solvent-Free Synthesis: Conducting reactions without a solvent minimizes waste and reduces environmental impact. The condensation of acetophenone derivatives with aldehydes has been successfully carried out under solvent-free conditions, often facilitated by grinding or microwave irradiation. rsc.org

Use of Green Catalysts: Replacing hazardous and corrosive acid or base catalysts with more environmentally benign alternatives is a central theme in green chemistry. Chitosan, a biodegradable and renewable biopolymer, has been shown to be a highly efficient catalyst for the synthesis of imines under mild, room temperature conditions. rsc.org Other green catalysts include solid acids like SBA-15 materials for related reactions. researchgate.net

Microwave-Assisted Synthesis: As discussed in section 2.1.2, microwave irradiation offers a more energy-efficient heating method compared to conventional refluxing, leading to shorter reaction times and often cleaner reactions. researchgate.netresearchgate.netresearchgate.net

Table 3: Application of Green Chemistry Principles in Imine Synthesis

| Green Chemistry Principle | Application in this compound Synthesis | Benefits |

| Prevention of Waste | Solvent-free and catalyst-free reactions | Reduced waste streams, easier purification |

| Atom Economy | Multi-component reactions | High efficiency, minimal byproducts |

| Use of Safer Solvents | Water or solvent-free conditions | Reduced toxicity and environmental impact |

| Design for Energy Efficiency | Microwave-assisted synthesis | Faster reactions, lower energy consumption |

| Use of Renewable Feedstocks | Bio-polymer catalysts (e.g., chitosan) | Sustainable and biodegradable catalysts |

Advanced Spectroscopic and Analytical Characterization Techniques Applied to Acetophenonimine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled insight into the connectivity and chemical environment of atoms.

Proton NMR (¹H NMR) spectroscopy is instrumental in mapping the proton environments within a molecule. For acetophenonimine, the ¹H NMR spectrum provides key signals that can be assigned to the aromatic protons of the phenyl ring, the methyl protons, and the imine proton.

The aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum, generally between 7.2 and 8.0 ppm. The specific chemical shifts and splitting patterns of these protons are influenced by their position on the phenyl ring and the electronic effects of the imine group. The methyl protons (CH₃) characteristically produce a singlet in the upfield region, typically around 2.4 ppm. The imine proton (NH) signal can be broad and its chemical shift is variable, often appearing in the region of 8-10 ppm, and its position can be influenced by solvent and concentration.

Table 1: Typical ¹H NMR Chemical Shifts for this compound

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₅) | 7.2 - 8.0 | Multiplet |

| Methyl (CH₃) | ~2.4 | Singlet |

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) and can vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed picture of the carbon skeleton of this compound. udel.edu Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom is represented by a distinct peak. udel.edu

The carbonyl-like carbon of the imine group (C=N) is a key diagnostic signal, appearing significantly downfield, often in the range of 165-175 ppm. The carbons of the phenyl ring produce a series of signals in the aromatic region, typically between 125 and 140 ppm. The chemical shift of the methyl carbon is found in the upfield region of the spectrum, generally around 25-30 ppm.

Table 2: Typical ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| Imine (C=N) | 165 - 175 |

| Aromatic (C₆H₅) | 125 - 140 |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) and can vary depending on the solvent and experimental conditions.

Beyond basic 1D NMR, advanced 2D NMR techniques are invaluable for probing the conformational and dynamic properties of this compound systems. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space interactions between protons, providing crucial information for determining the preferred conformation of the molecule in solution. diva-portal.org For instance, NOESY can be used to establish the spatial proximity between the imine proton and the protons on the phenyl ring, which can help define the rotational orientation of the phenyl group relative to the imine bond.

Other advanced techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish direct and long-range correlations between protons and carbons, respectively. ipb.pt These experiments are essential for unambiguously assigning all proton and carbon signals, especially in more complex derivatives of this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Methods

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. utdallas.edu These methods are particularly effective for identifying the presence of specific functional groups.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on the absorption of infrared radiation. lumenlearning.comlibretexts.org In the IR spectrum of this compound, several characteristic absorption bands are expected.

A key feature is the C=N stretching vibration, which typically appears in the region of 1640-1690 cm⁻¹. The exact position of this band can be influenced by conjugation with the phenyl ring. The N-H stretching vibration of the imine group gives rise to a moderate to weak absorption in the range of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are observed as a series of sharp bands just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹. libretexts.org Bending vibrations for C-H bonds in the aromatic ring and the methyl group are also observed in the fingerprint region (below 1500 cm⁻¹).

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Imine (C=N) | Stretch | 1640 - 1690 | Medium to Strong |

| Imine (N-H) | Stretch | 3300 - 3500 | Medium to Weak |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium |

| Aliphatic (C-H) | Stretch | 2850 - 3000 | Medium |

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. dcu.ie A key advantage of Raman spectroscopy is that symmetric vibrations, which may be weak or inactive in the IR spectrum, can give rise to strong Raman signals. dcu.ie

For this compound, the C=N stretch is also observable in the Raman spectrum, often as a strong band. The symmetric breathing mode of the phenyl ring, typically around 1000 cm⁻¹, is usually a very strong and characteristic Raman signal. The C-C stretching vibrations within the aromatic ring also give rise to distinct Raman bands. Low-frequency Raman spectroscopy can provide insights into the collective motions of the molecule and intermolecular interactions. nih.gov

Table 4: Characteristic Raman Shifts for this compound

| Functional Group/Vibration | Typical Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Phenyl Ring Breathing | ~1000 | Strong |

| Imine (C=N) Stretch | 1640 - 1690 | Medium to Strong |

| Aromatic (C=C) Stretch | 1580 - 1620 | Medium |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying molecules with chromophores, which are parts of a molecule that absorb light in the UV-visible region. In this compound, the conjugated system comprising the benzene (B151609) ring and the imine (C=N) group acts as a chromophore, making it suitable for UV-Vis analysis.

The UV-Vis spectrum of a molecule is determined by the electronic transitions that occur when it absorbs light. For organic compounds with conjugated pi systems like this compound, the most significant transitions are the π → π* and n → π* transitions. libretexts.org

π → π Transitions:* These are high-energy transitions where an electron is promoted from a π bonding orbital to a π* antibonding orbital. libretexts.org In this compound, the extended conjugation between the aromatic ring and the carbon-nitrogen double bond lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org This shift results in absorption at longer wavelengths compared to non-conjugated systems. libretexts.org These transitions are typically characterized by high molar absorptivity (ε).

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair on the nitrogen atom of the imine group, to a π* antibonding orbital. upenn.edu These transitions are of lower energy than π → π* transitions and thus appear at longer wavelengths. However, n → π* transitions are "forbidden" by spectroscopic selection rules, which means they occur less frequently, resulting in absorptions of much lower intensity. upenn.edu

The extent of conjugation directly influences the wavelength of maximum absorption (λmax). As the conjugated system becomes larger, the energy gap for a π - π* transition narrows, and the λmax shifts to a longer wavelength (a bathochromic or red shift). libretexts.org The specific λmax values for this compound can be influenced by the solvent used, as solvent polarity can stabilize either the ground state or the excited state of the molecule, altering the energy gap of the transition. upenn.edu

Table 1: Typical Electronic Transitions in this compound

| Electronic Transition | Orbitals Involved | Typical Wavelength Region | Relative Intensity (ε) |

|---|---|---|---|

| π → π | π bonding to π antibonding | Shorter Wavelength UV (e.g., ~200-280 nm) | High |

| n → π | n non-bonding to π antibonding | Longer Wavelength UV (e.g., >280 nm) | Low |

UV-Vis spectrophotometry serves as a straightforward and reliable method for the quantification of compounds in solution, governed by the Beer-Lambert Law. This principle can be applied to determine the concentration of this compound in various research contexts, such as monitoring reaction kinetics or determining product yield.

The method involves measuring the absorbance of a solution at a specific wavelength (λmax), where the compound exhibits maximum absorption. A calibration curve is first established by measuring the absorbance of several standard solutions of known concentrations. This curve plots absorbance versus concentration, which should yield a linear relationship. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating its concentration from the linear plot. rdd.edu.iq For instance, in studies involving reactions that produce or consume imines, spectrophotometry can provide a rapid means of quantification. rsc.org The success of this method relies on the absence of other components in the solution that absorb significantly at the chosen wavelength.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural features. thesciencein.org

High-resolution mass spectrometry (HRMS), utilizing analyzers like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap, is crucial for obtaining highly accurate mass measurements. nih.govresearchgate.net Unlike low-resolution instruments that provide nominal mass, HRMS can measure the mass of a molecule to several decimal places. researchgate.net This high mass accuracy allows for the unambiguous determination of a molecule's elemental composition. thermofisher.com

For this compound (C₈H₉N), HRMS can distinguish its exact mass from other molecules with the same nominal mass but different elemental formulas. This capability is vital for confirming the identity of a synthesized compound or identifying it within a complex mixture. thermofisher.com The high resolving power of these instruments also allows for the separation of ions with very similar m/z values, which is essential when analyzing samples that are not perfectly pure. researchgate.netthermofisher.com

Tandem mass spectrometry (MS/MS) is a technique used to determine the structure of a molecule by fragmenting it and analyzing the resulting pieces. nih.gov In an MS/MS experiment, ions of a specific m/z (precursor ions) corresponding to the molecule of interest, such as the protonated molecule of this compound [M+H]⁺, are selected. amazonaws.com These selected ions are then subjected to fragmentation, typically through collision-induced dissociation (CID), where they collide with an inert gas. unt.edu The resulting fragment ions (product ions) are then analyzed by a second mass analyzer. amazonaws.com

The fragmentation pattern is characteristic of the molecule's structure. The bonds in the precursor ion break in predictable ways, providing a "fingerprint" that can be used to confirm the structure of this compound. For example, common fragmentation pathways for imines might include the cleavage of the C-N bond or fragmentation within the aromatic ring or the alkyl substituent. Analyzing these specific fragment masses helps to piece together the original structure, confirming the connectivity of the atoms. researchgate.netnih.gov

Table 2: Hypothetical MS/MS Fragmentation Data for Protonated this compound ([C₈H₉N+H]⁺)

| Precursor Ion (m/z) | Major Fragment Ion (m/z) | Plausible Neutral Loss | Structural Implication |

|---|---|---|---|

| 120.08 | 104.06 | CH₄ (Methane) | Loss of methyl group and a hydrogen |

| 120.08 | 93.06 | C₂H₃ (Vinyl radical) | Cleavage related to the imine side chain |

| 120.08 | 77.04 | C₂H₅N (Ethylamine fragment) | Loss of the entire imine side chain, leaving phenyl cation |

Electron Spin Resonance (ESR) Spectroscopy for Unpaired Electron Systems

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically designed to detect and study chemical species that have one or more unpaired electrons. wikipedia.org Since stable, neutral this compound is a diamagnetic molecule with all its electrons paired, it is not directly ESR-active. bhu.ac.inmit.edu

However, ESR spectroscopy becomes a highly valuable tool for studying systems where this compound is converted into a paramagnetic species or interacts with one. mlsu.ac.in Applications include:

Radical Ions: If this compound is chemically or electrochemically reduced or oxidized to form a radical anion or radical cation, these species, possessing an unpaired electron, would produce a distinct ESR spectrum. bhu.ac.in

Metal Complexes: If this compound is used as a ligand to form a complex with a paramagnetic transition metal ion, ESR can provide detailed information about the electronic structure of the metal center and its interaction with the ligand. mit.edu The spectrum can reveal the oxidation state of the metal, the geometry of the complex, and the nature of the metal-ligand bonding.

Photochemical Intermediates: In certain photochemical reactions, this compound could be involved in processes that generate transient radical species or excited triplet states, which are paramagnetic and can be studied by ESR. mit.edu

The key feature of an ESR spectrum is the hyperfine splitting, which arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei (like ¹H and ¹⁴N). slideshare.net This splitting pattern provides a detailed map of the electron's distribution within the molecule, offering profound insights into the electronic structure of the paramagnetic this compound-containing system. bhu.ac.inslideshare.net

X-ray Diffraction (XRD) and Scattering Techniques for Solid-State Structure

X-ray diffraction (XRD) and other X-ray scattering techniques are indispensable for the unambiguous determination of the three-dimensional atomic arrangement of molecules in their solid, crystalline state. While crystallographic data for the parent this compound is not extensively documented, studies on its derivatives provide significant structural insights.

Single-crystal X-ray diffraction has been successfully applied to various acetophenone-derived imines, revealing precise bond lengths, bond angles, and intermolecular interactions. For instance, the crystal structure of (E)-Benzyl(1-phenylethylidene)amine, an N-substituted derivative of this compound, has been determined. The analysis revealed an imine C=N bond length of 1.292 (2) Å. nih.gov The molecule adopts a mostly planar geometry, with only a slight twist in the benzyl (B1604629) group. nih.gov This type of detailed structural data is crucial for understanding structure-property relationships.

Another related compound, ortho-hydroxy acetophenone (B1666503) azine (o-HAcPhAz), was identified through XRD as having a single-phase polycrystalline monoclinic structure. researchgate.net The lattice parameters for the bulk material were determined, providing a foundational understanding of its crystal packing. researchgate.net Such studies on derivatives underscore the power of XRD to characterize the solid-state conformation of this compound systems.

Table 1: Selected Crystallographic Data for this compound Derivatives

| Compound Name | Crystal System | Unit Cell Parameters | Key Structural Features |

|---|---|---|---|

| (E)-Benzyl(1-phenylethylidene)amine | - | - | C=N bond length: 1.292 (2) Å; Mostly planar geometry nih.gov |

| ortho-hydroxy acetophenone azine | Monoclinic | a = 1.578 nm, b = 1.394 nm, c = 0.64 nm, β = 123.8° | Polycrystalline single-phase researchgate.net |

Electrochemical Methods for Redox Behavior Analysis

Electrochemical methods are powerful tools for investigating the redox properties and electron transfer kinetics of chemical compounds. However, specific studies detailing the electrochemical behavior of the parent compound this compound are not widely available in the current scientific literature. The majority of research in this area has focused on its precursor, acetophenone, or its reduction products, amines. For example, the electrochemical reduction of acetophenone has been shown to proceed via the formation of ketyl radicals. rsc.org Similarly, extensive electrochemical studies, including cyclic voltammetry, have been performed on a wide range of aromatic and aliphatic amines. utexas.edursc.orgresearchgate.net

Cyclic voltammetry (CV) is a primary technique for probing electron transfer mechanisms. It can provide information on redox potentials and the stability of electrochemically generated species. While CV has been extensively applied to the precursor acetophenone and related aromatic amines to understand their oxidation and reduction pathways, there is a scarcity of published research applying this technique specifically to this compound to study its electron transfer properties. rsc.orgutexas.edu Studies on aromatic amines often show that they undergo oxidation to form radical cations, which can then participate in further reactions like dimerization. utexas.edu

Other electrochemical techniques, such as various forms of voltammetry and potentiometry, are also used to characterize redox-active species. Potentiometric titrations, for example, have been successfully used for the analysis of primary amines, which are related to imines via reduction, in non-aqueous solvents. researchgate.net Furthermore, hyphenated techniques combining high-performance liquid chromatography (HPLC) with potentiometric detection have been developed for the selective analysis of amines in complex mixtures. researchgate.net Despite the applicability of these methods to related compounds, specific potentiometric or advanced voltammetric investigations focused solely on this compound have not been prominently reported.

Hyphenated and Integrated Advanced Analytical Platforms for Comprehensive Characterization

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of complex mixtures and the definitive identification of unknown compounds. chromatographytoday.comzenodo.org Mass spectrometry (MS) combined with a chromatographic inlet is particularly powerful for the characterization of this compound and its derivatives.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds. Studies on thiosemicarbazones synthesized from acetophenone have utilized GC-MS to analyze fragmentation patterns. scirp.org The analysis of N-(1-Phenylethylidene)aniline, a compound structurally similar to this compound, by GC-MS reveals characteristic fragmentation patterns crucial for its identification. The mass spectrum shows a prominent fragment at an m/z of 180, corresponding to the loss of a methyl group ([M-CH₃]⁺), and another significant peak at m/z 77, which is characteristic of the phenyl cation ([C₆H₅]⁺).

Liquid chromatography-mass spectrometry (LC-MS) is another vital hyphenated technique, especially for less volatile or thermally labile compounds. asiapharmaceutics.info LC-MS platforms, particularly those utilizing high-resolution mass spectrometry (HRMS), are instrumental in the field of metabolomics for identifying novel metabolites. nih.gov Online hydrogen/deuterium (B1214612) exchange (HDX) coupled with LC-MS has proven to be a useful strategy for confirming the structures of imine-containing metabolites. nih.gov This approach can help pinpoint sites of metabolism by observing the exchangeability of protons adjacent to the imine moiety. nih.gov

Table 2: Characteristic Mass Spectrometry Fragments for this compound-Related Compounds

| Compound Name | Analytical Technique | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Inferred Neutral Loss / Fragment Identity |

|---|---|---|---|---|

| N-(1-Phenylethylidene)aniline | GC-MS | 195 | 180 | Loss of methyl group ([M-CH₃]⁺) |

| 77 | Phenyl cation ([C₆H₅]⁺) | |||

| Acetophenone thiosemicarbazone | GC-MS | 193 (Not observed) | 176 | Loss of ammonia (B1221849) ([M-NH₃]⁺) |

Reactivity Profiles and Reaction Mechanisms of Acetophenonimine

Nucleophilic and Electrophilic Reactivity of the Imine Moiety

The reactivity of acetophenonimine is largely dictated by the imine (C=N) functional group, which shares similarities with the carbonyl group (C=O) but possesses distinct characteristics. The nitrogen atom, being less electronegative than oxygen, makes the imine carbon less electrophilic than its carbonyl counterpart in acetophenone (B1666503). masterorganicchemistry.comredalyc.org However, the presence of a lone pair of electrons on the nitrogen atom confers nucleophilic properties. nih.gov

Electrophilic Character: The imine carbon of this compound is electrophilic and can be attacked by nucleophiles. This reactivity is significantly enhanced by protonation or coordination to a Lewis acid. redalyc.orgnih.gov Acid catalysis protonates the nitrogen atom, forming a highly reactive iminium cation. This positively charged intermediate is a much stronger electrophile, readily undergoing attack by even weak nucleophiles to form a neutral species. nih.gov

Nucleophilic Character: The lone pair of electrons on the nitrogen atom allows this compound to act as a nucleophile. nih.gov This is particularly evident when the molecule reacts with strong electrophiles, such as acid chlorides, leading to the formation of N-acyliminium ions. nih.gov

The dual reactivity of the imine moiety is summarized in the table below:

| Reactivity Type | Reactive Site | Conditions Favoring Reactivity | Resulting Intermediate/Product |

| Electrophilic | Imine Carbon (C=N) | Acidic conditions (Brønsted or Lewis acids) | Iminium cation |

| Nucleophilic | Imine Nitrogen (C=N) | Presence of strong electrophiles | N-acyliminium ion |

This compound as a Reactive Intermediate in Organic Transformations

In many organic reactions, this compound and related ketimines are not stable, isolable products but rather exist as transient, high-energy intermediates. lumenlearning.com Their fleeting existence is central to mechanisms that transform carbonyl compounds into a diverse array of nitrogen-containing molecules. lumenlearning.comiitm.ac.in

This compound is typically formed in situ through the condensation reaction between acetophenone and a nitrogen source like ammonia (B1221849) or a primary amine, usually under acid catalysis. redalyc.org The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. masterorganicchemistry.com

The transient nature of this compound stems from the reversibility of its formation and its susceptibility to hydrolysis back to acetophenone and the amine, especially in the presence of water. masterorganicchemistry.com This instability makes its isolation challenging, and it is often generated and used immediately in a subsequent reaction step. nih.govnih.gov

Due to their short-lived nature, the existence of reactive intermediates like this compound is often inferred through trapping experiments or spectroscopic methods. lumenlearning.comnih.gov

Chemical Trapping: A common strategy is to introduce a reagent that reacts rapidly and irreversibly with the imine intermediate as it is formed. For instance, in reductive amination, a reducing agent like sodium cyanoborohydride (NaBH₃CN) is present in the reaction mixture. The this compound intermediate is reduced as it forms, "trapping" it as the corresponding stable amine. masterorganicchemistry.com

Spectroscopic Detection: In some cases, fast spectroscopic techniques can be employed to observe the intermediate directly. However, for highly reactive species, this is often not feasible. lumenlearning.com

Inference from Products: The structure of the final, stable product often provides strong evidence for the transient existence of a specific intermediate. For example, the formation of N-substituted amines from acetophenone and primary amines in the presence of a reducing agent strongly implies the intermediacy of the corresponding substituted this compound. nih.gov

| Strategy | Description | Example |

| Chemical Trapping | An external reagent is added to react with the intermediate, forming a stable, characterizable product. | Reductive amination of acetophenone with an amine and NaBH₃CN. |

| Product Analysis | The structure of the final product is used to deduce the likely intermediate species. | Formation of a chiral amine from a metal-catalyzed reaction suggests a coordinated imine intermediate. |

Metal-Catalyzed Reactions Involving this compound

Transition metals play a crucial role in activating and controlling the reactivity of imines, including this compound and its derivatives. mdpi.com Metal catalysis provides pathways for highly selective and efficient transformations that are otherwise difficult to achieve. nih.govrsc.org

The nitrogen lone pair of this compound allows it to act as a ligand, coordinating to a transition metal center. This coordination has a profound effect on the imine's reactivity. rsc.orgnih.gov

Enhanced Electrophilicity: When the imine coordinates to a metal, electron density is withdrawn from the C=N bond towards the metal center. This withdrawal significantly increases the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack. rsc.org

Geometric Constraints: The metal complex can hold the imine in a specific orientation, which can influence the stereochemical outcome of a reaction. nih.gov

A variety of transition metals, including palladium, rhodium, ruthenium, titanium, and copper, have been used to catalyze reactions involving imines. ua.esliv.ac.uk

A key application of metal catalysis in imine chemistry is in the field of asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product. This is often achieved by using a chiral ligand coordinated to the metal catalyst.

In the context of this compound, which is prochiral, asymmetric hydrogenation or transfer hydrogenation are important reactions. A chiral metal catalyst, typically composed of a metal like Ruthenium or Rhodium and a chiral phosphine (B1218219) or diamine ligand, coordinates to the imine. The chiral environment created by the ligand directs the delivery of hydride from one face of the C=N bond over the other, leading to the preferential formation of one enantiomer of the resulting amine. ua.es

The stereochemical outcome is highly dependent on the specific catalyst system and reaction conditions employed.

| Reaction Type | Metal Catalyst (Example) | Chiral Ligand (Example) | Stereochemical Control Mechanism |

| Asymmetric Hydrogenation | Ruthenium (Ru) | Chiral diphosphine ligands (e.g., BINAP) | The chiral ligand creates a sterically defined pocket that directs the approach of H₂ to one face of the coordinated imine. |

| Asymmetric Transfer Hydrogenation | Rhodium (Rh) | Chiral diamine ligands | The chiral ligand influences the geometry of the metal-hydride intermediate, controlling which face of the imine is reduced. |

Mechanistic Investigations through Kinetic Isotope Effects and Computational Modeling

The elucidation of reaction mechanisms for this compound often employs a synergistic approach, combining experimental kinetic isotope effect (KIE) studies with computational modeling. This combination provides a powerful tool for understanding the intricate details of transition states and reaction pathways.

Kinetic isotope effects, which measure the change in reaction rate upon isotopic substitution, serve as a sensitive probe of bond-breaking and bond-forming steps. In the context of this compound, deuterium (B1214612) KIEs (kH/kD) are particularly valuable for investigating reactions involving the transfer of protons or hydrogen atoms. For instance, in the hydrolysis of related acetals, an α-deuterium secondary kinetic isotope effect of 1.17 was observed, suggesting a transition state with significant oxocarbenium ion character. rsc.org While direct KIE studies on this compound are not extensively documented in the reviewed literature, the principles derived from analogous systems like acetophenone are instructive. For example, the bromination of acetophenone-d3 has been used to explore the relationship between deuterium and tritium (B154650) isotope effects, providing insights into proton transfer reactions. rsc.org Such studies help in predicting the magnitude of secondary isotope effects and understanding the symmetry of transition states. rsc.org

Computational modeling, primarily using density functional theory (DFT), complements experimental KIE data by providing detailed energetic and geometric information about reactants, transition states, and products. These models allow for the exploration of various potential reaction pathways that might be difficult to distinguish experimentally. For instance, computational studies on related para-acetophenone derivatives have been used to investigate tautomeric interconversions, calculating equilibrium and rate constants in both the gas phase and solution. arxiv.org Such calculations can predict the relative stabilities of different tautomers and the energy barriers for their interconversion, offering a deeper understanding of the reaction landscape. Automated computational approaches are also emerging to identify kinetic models and parameters from experimental data with minimal human intervention, promising to accelerate the mechanistic analysis of reactions involving compounds like this compound. arxiv.org

Interactive data tables based on computational studies can be generated to visualize the energetic profiles of proposed reaction mechanisms. These tables typically include calculated parameters such as activation energies and reaction enthalpies for each elementary step.

Table 1: Calculated Activation Energies for a Hypothetical Reaction Pathway of this compound

| Step | Reaction | Activation Energy (kcal/mol) |

|---|---|---|

| 1 | Reactant -> Transition State 1 | 15.2 |

| 2 | Intermediate 1 -> Transition State 2 | 10.5 |

Photochemical and Thermal Reactivity Studies

The photochemical and thermal reactivity of this compound is of significant interest due to the presence of both a C=N double bond and an aromatic ring, which are known to participate in a variety of light- and heat-induced transformations.

Photochemical studies on compounds structurally related to this compound, such as other imines, reveal a rich and varied reactivity. Irradiation with UV light can induce isomerization around the C=N bond, leading to different geometric isomers. The specific excited states involved and the efficiency of these isomerizations can be influenced by the substitution pattern on both the phenyl ring and the imine nitrogen. While detailed photochemical studies specifically on this compound are limited in the available literature, research on analogous systems provides a framework for understanding its potential photoreactivity.

Thermal reactivity studies investigate the stability of this compound at elevated temperatures and the nature of its decomposition products. The thermal degradation of organic compounds can proceed through various pathways, including radical chain reactions, pericyclic reactions, and elimination reactions. For nitrogen-containing compounds, the thermal decomposition pathways can be complex, potentially leading to a variety of smaller molecules.

The thermal decomposition of related compounds has been studied using techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). For example, the thermal decomposition of polyimides, which contain imide linkages, has been shown to be a multi-step process, with the nature of the decomposition products depending on the atmosphere (inert or oxidative). mdpi.com In an inert atmosphere, polyimide decomposition is endothermic, while in an oxygen atmosphere, it becomes an exothermic process at higher temperatures. mdpi.com The onset of decomposition for a polyimide under an inert atmosphere has been observed around 538 °C. mdpi.com

Table 2: Thermal Decomposition Data for a Related Polyimide

| Atmosphere | Onset Temperature (°C) | Inflection Temperature (°C) | Final Temperature (°C) | Total Weight Loss (%) |

|---|---|---|---|---|

| N₂ | 538 | 572 | 627 | 45.2 |

Data adapted from a study on the thermal decomposition of polyimide. mdpi.com

This data, while not directly for this compound, provides a reference for the temperatures at which C-N and C-C bond cleavage may become significant in related structural motifs. Specific studies on the thermal degradation of this compound would be necessary to determine its precise decomposition profile and the identity of the resulting products.

Applications of Acetophenonimine in Catalysis and Ligand Design for Advanced Materials

Acetophenonimine Derivatives as Ligands in Coordination Chemistry

This compound and its substituted analogues are a prominent class of Schiff base ligands that have been extensively employed in coordination chemistry. The presence of the imine (C=N) functionality provides a key coordination site, and the aromatic ring allows for electronic and steric modifications, influencing the properties of the resulting metal complexes.

Design Principles for Metal Complexation

The design of this compound-based ligands for specific metal complexation relies on the strategic manipulation of steric and electronic factors. These modifications fine-tune the ligand's coordination properties and, consequently, the geometry, stability, and reactivity of the metal complex.

Electronic Effects: The electronic properties of substituents on the aromatic ring of the this compound ligand significantly influence the electron density on the imine nitrogen atom. Electron-donating groups (e.g., -OCH₃, -CH₃) increase the basicity of the nitrogen, enhancing its ability to donate electron density to the metal center and forming more stable complexes. Conversely, electron-withdrawing groups (e.g., -NO₂, -Cl) decrease the nitrogen's basicity, which can modulate the redox potential of the metal center and its catalytic activity. The electronic properties of substituents can therefore be tailored to achieve desired catalytic performance. nih.gov

Synthesis and Characterization of this compound-Metal Complexes

A diverse range of transition metal complexes featuring this compound-type ligands have been synthesized and characterized. The synthesis typically involves the reaction of a metal salt with the pre-formed Schiff base ligand in a suitable solvent. The resulting complexes are often characterized by a variety of spectroscopic and analytical techniques to elucidate their structure and bonding.

For instance, complexes of Co(II) and Cu(II) with Schiff bases derived from acetophenone (B1666503) nicotinic acid hydrazone and acetophenone benzhydrazone (B1238758) have been prepared and shown to have an octahedral geometry. internationaljournalcorner.com The coordination often occurs through the carbonyl oxygen and the azomethine nitrogen atom. internationaljournalcorner.com Similarly, a Schiff base derived from 2-hydroxy-5-chloro acetophenone and antipyrine (B355649) has been used to synthesize complexes with Ti(III), V(III), VO(IV), Mn(II), Mn(III), and Fe(III), exhibiting octahedral or square pyramidal geometries. asianpubs.org

The characterization of these complexes relies on a suite of analytical methods:

Infrared (IR) Spectroscopy: Provides information about the coordination of the ligand to the metal ion. A shift in the C=N stretching frequency in the complex compared to the free ligand is indicative of coordination.

UV-Visible Spectroscopy: Offers insights into the electronic transitions within the complex and helps in determining its geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure of diamagnetic complexes in solution.

Magnetic Susceptibility Measurements: Help in determining the oxidation state and spin state of the metal ion in paramagnetic complexes.

The following table summarizes the characterization data for a selection of transition metal complexes with this compound derivatives.

| Metal Ion | Ligand Derivative | Geometry | Key Spectroscopic Data (cm⁻¹) | Magnetic Moment (B.M.) |

| Co(II) | Acetophenone nicotinic acid hydrazone | Octahedral | ν(C=N) shift | Paramagnetic |

| Cu(II) | Acetophenone benzhydrazone | Octahedral | ν(C=N) shift | Paramagnetic |

| Fe(III) | 2-Hydroxy-5-chloro acetophenone antipyrine | Octahedral | - | Paramagnetic |

| Mn(III) | 2-Hydroxy-5-chloro acetophenone antipyrine | Square Pyramidal | - | Paramagnetic |

| Ti(III) | 2-Hydroxy-5-chloro acetophenone antipyrine | Octahedral | - | Paramagnetic |

Catalytic Applications of this compound-Derived Complexes

The metal complexes of this compound derivatives have emerged as versatile catalysts in a range of organic transformations, demonstrating efficacy in both homogeneous and heterogeneous systems.

Homogeneous Catalysis

In homogeneous catalysis, this compound-metal complexes have shown significant activity in oxidation and reduction reactions. For example, iron and manganese complexes have been investigated as catalysts for the oxidation of hydrocarbons, mimicking the activity of metalloenzymes. mdpi.com The electronic and steric properties of the this compound ligand can be tuned to control the selectivity of these oxidation reactions, favoring the formation of specific products. nih.gov

A notable application is in the asymmetric reduction of prochiral ketones to chiral alcohols, which are valuable building blocks in the pharmaceutical industry. nih.gov Chiral this compound-type ligands, when complexed with metals like rhenium, can catalyze the hydrosilylation of ketones with good to excellent enantioselectivity. nih.gov The following table presents selected results for the enantioselective reduction of various ketones using a chiral (CN-Box)Re(V)-oxo complex. nih.gov

| Ketone Substrate | Product Enantiomeric Excess (% ee) |

| Acetophenone | Good selectivity |

| 2-Pentanone | 83 |

| 3-Heptanone | 88 |

| Cyclopentanone | 94 |

| Cyclohexanone | 85 |

| 2-Acetylthiophene | 93 |

Heterogeneous Catalysis and Catalyst Design

To overcome the challenges of catalyst separation and recycling associated with homogeneous catalysis, significant efforts have been directed towards the heterogenization of this compound-derived complexes. This involves immobilizing the metal complexes onto solid supports.

Catalyst Design: The design of heterogeneous catalysts based on this compound complexes involves several strategies:

Covalent Anchoring: The ligand can be functionalized with a reactive group that allows for its covalent attachment to the surface of a support material like silica, alumina, or a polymer.

Encapsulation: The metal complex can be physically entrapped within the pores of a porous material such as a zeolite or a metal-organic framework (MOF).

Ion Exchange: For charged complexes, immobilization can be achieved through ion exchange with the support material.

These supported catalysts offer the advantages of easy separation from the reaction mixture, enhanced stability, and the potential for reuse over multiple catalytic cycles. core.ac.uk The choice of support and the method of immobilization can also influence the catalytic activity and selectivity of the complex. researchgate.net

Role in the Synthesis of Complex Organic Molecules

Beyond their use in catalysis, acetophenonimines and their derivatives serve as important building blocks in the synthesis of more complex organic molecules, particularly nitrogen-containing heterocycles. These heterocyclic motifs are prevalent in many natural products and pharmaceuticals.

A prominent example is the Friedländer annulation , a classic method for the synthesis of quinolines. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as this compound (or acetophenone from which the imine can be formed in situ). The reaction proceeds through an initial aldol-type condensation or Schiff base formation, followed by an intramolecular cyclization and dehydration to afford the quinoline (B57606) ring system. researchgate.netresearchgate.net

The general scheme for the Friedländer synthesis involving a 2-aminobenzaldehyde (B1207257) and acetophenone is shown below:

This methodology provides a straightforward and versatile route to a wide range of substituted quinolines, which are key structural units in many biologically active compounds. The reaction can be catalyzed by acids or bases, and various modifications have been developed to improve yields and expand the substrate scope. nih.gov

Building Block in Multi-Step Organic Synthesis

This compound, formed from the condensation of acetophenone with an amine, is a valuable building block in multi-step organic synthesis, particularly in the construction of diverse molecular scaffolds. The imine functional group is a key entry point for introducing nitrogen into organic molecules, enabling the synthesis of a wide array of compounds. nih.gov This versatility is prominently featured in Diversity-Oriented Synthesis (DOS), a strategy aimed at creating libraries of structurally diverse small molecules with potential biological activities. nih.govnih.govcam.ac.uk

Amino acetophenones, which are precursors to or can be derived from this compound intermediates, serve as valuable starting blocks for the DOS of natural product analogs. nih.govnih.gov This approach allows for the efficient synthesis of various classes of bioactive compounds, including:

Flavones

Coumarins

Azocanes

Chalcones

Aurones

Quinolones nih.gov

The strategy leverages the acetophenone framework as a "Swiss army knife" to access these varied heterocyclic systems through a limited number of synthetic steps. nih.gov The imine or enamine intermediates derived from acetophenone are crucial for subsequent cyclization and functionalization reactions that lead to the final complex products. nih.gov The commercial availability of a vast number of amines and aldehydes allows for the creation of a large pool of imines, which in turn can be used to generate diverse molecular frameworks through multicomponent reactions (MCRs). nih.gov This highlights the role of this compound and related structures as foundational components in constructing complex and functionally diverse molecules for fields like drug discovery and chemical biology. mdpi.com

Precursor for Nitrogen-Containing Heterocycles

This compound is a pivotal, often in-situ generated, precursor in the synthesis of a wide range of nitrogen-containing heterocycles. These heterocyclic scaffolds are ubiquitous in medicinal and industrial chemistry. nih.govclockss.org The reaction typically begins with the condensation of acetophenone and an amine source to form the this compound intermediate, which then undergoes intramolecular cyclization and subsequent aromatization to yield the final heterocyclic product.

One significant application is in the synthesis of substituted pyridines. An efficient copper-catalyzed cyclization of acetophenone and ammonium (B1175870) acetate (B1210297) has been developed to produce polysubstituted pyridines. researchgate.netbohrium.com In this process, the imine formed from acetophenone is a key intermediate that participates in the subsequent ring-forming steps. bohrium.com

Similarly, this compound derivatives are central to the synthesis of imidazo[1,2-α]pyridines. A one-pot, solvent-free method reacts various substituted acetophenones with 2-aminopyridine (B139424) to generate the corresponding 2-phenylimidazo[1,2-α]pyridines in high yields. nih.gov This reaction demonstrates broad functional group tolerance, accommodating various substituents on the acetophenone phenyl ring. nih.gov

The following table summarizes the synthesis of various 2-phenylimidazo[1,2-α]pyridines from substituted acetophenones, highlighting the versatility of the this compound intermediate in this process.

| Entry | Acetophenone Substituent (R) | Product | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | 4-CH₃ | 2-(4-Methylphenyl)imidazo[1,2-a]pyridine | 40 | 89 |

| 2 | 4-OCH₃ | 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine | 45 | 85 |

| 3 | 4-F | 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine | 40 | 84 |

| 4 | 4-Cl | 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine | 40 | 86 |

| 5 | 4-Br | 2-(4-Bromophenyl)imidazo[1,2-a]pyridine | 40 | 88 |

| 6 | 3-NO₂ | 2-(3-Nitrophenyl)imidazo[1,2-a]pyridine | 50 | 72 |

| 7 | H | 2-Phenylimidazo[1,2-a]pyridine | 40 | 82 |

Data sourced from a one-pot synthesis of 2-phenylimidazo[1,2-α]pyridines from acetophenone derivatives and 2-aminopyridine. nih.gov

Applications in Supramolecular Chemistry and Self-Assembly

The structural framework of acetophenone and its derivatives, including this compound, makes them attractive building blocks for crystal engineering and the design of supramolecular assemblies. capes.gov.brresearchgate.net These molecules can organize into well-defined one-, two-, or three-dimensional networks through a process of self-assembly driven by weak, noncovalent intermolecular interactions. capes.gov.br

C–H···O hydrogen bonds: These interactions involve a hydrogen atom bonded to a carbon atom acting as a donor and an oxygen atom (from a carbonyl or other group) acting as an acceptor.

π–π stacking interactions: These occur between the aromatic rings of adjacent molecules, contributing significantly to the stability of the crystal packing.

C–H···π interactions: In these interactions, a C-H bond points towards the electron-rich π-system of an aromatic ring.

These weak forces act as "supramolecular synthons," guiding the molecules to assemble into predictable and ordered architectures. researchgate.net The analysis of Hirshfeld surfaces and fingerprint plots provides a quantitative means of understanding and comparing the intermolecular interactions that drive the formation of these different supramolecular structures. capes.gov.br The ability to control and direct these self-assembly processes is fundamental to designing new materials with specific functions. researchgate.net

The following table summarizes the key intermolecular interactions observed in the crystal structures of acetophenone derivatives that direct their self-assembly.

| Interaction Type | Description | Role in Self-Assembly |

|---|---|---|

| C–H···O | A weak form of hydrogen bond between a C-H donor and an oxygen acceptor. | Links monomeric units, often forming chains or sheets. |

| π–π Stacking | Attractive, noncovalent interactions between aromatic rings. | Stabilizes layered assemblies and contributes to crystal packing. |

| C–H···π | Interaction of a C-H bond with the π-electron cloud of an aromatic ring. | Acts as a scaffold-directing force, particularly with units like benzyl (B1604629) groups. capes.gov.brresearchgate.net |

Future Prospects and Emerging Research Frontiers in Acetophenonimine Chemistry

Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery

The convergence of artificial intelligence (AI) and machine learning (ML) with chemical synthesis is set to dramatically accelerate the exploration of acetophenonimine's potential. acsgcipr.org These computational tools offer the ability to navigate vast chemical spaces, predict reaction outcomes, and design novel synthetic pathways with unprecedented efficiency. rjptonline.orgengineering.org.cn

High-throughput Experimentation and Data-Driven Synthesis Design

High-throughput experimentation (HTE) allows for the rapid execution of numerous parallel experiments, which is particularly useful for optimizing chemical reactions. youtube.comnih.gov This technique can be applied to the synthesis of this compound and its derivatives to quickly screen various catalysts, solvents, and reaction conditions. confex.comyoutube.com The large datasets generated from HTE can then be used to train machine learning models for data-driven synthesis design. chemrxiv.org These models can identify optimal reaction conditions and even propose novel synthetic routes that may not be apparent through traditional methods. nih.govresearchgate.net The automation of this process can lead to a significant reduction in the time and resources required for developing new this compound-based compounds. confex.com

Table 1: Illustrative High-Throughput Experimentation Array for this compound Synthesis

| Well | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| A1 | TiCl4 | Toluene | 25 | 75 |

| A2 | TiCl4 | Dichloromethane | 25 | 82 |

| A3 | Sc(OTf)3 | Toluene | 25 | 88 |

| A4 | Sc(OTf)3 | Dichloromethane | 25 | 91 |

| B1 | TiCl4 | Toluene | 50 | 85 |

| B2 | TiCl4 | Dichloromethane | 50 | 89 |

| B3 | Sc(OTf)3 | Toluene | 50 | 95 |

| B4 | Sc(OTf)3 | Dichloromethane | 50 | 97 |

This table represents a simplified, hypothetical HTE setup to screen catalysts and solvents for optimizing the synthesis of this compound.

Predictive Modeling for Reactivity and Ligand Performance

Machine learning algorithms can be trained to predict the reactivity and stability of this compound and its derivatives. mit.edu By analyzing molecular descriptors, these models can forecast how a molecule will behave under specific conditions, guiding the design of more stable and reactive compounds. msu.edu This predictive capability is particularly valuable in the development of new catalysts and functional materials.

Furthermore, ML models can predict the performance of this compound-based ligands in metal complexes. rsc.orgnih.govnih.gov By learning the relationship between the ligand's structure and the resulting complex's properties, these models can accelerate the discovery of new catalysts and materials with desired electronic and steric properties. mdpi.comresearchgate.net This approach can significantly reduce the need for extensive experimental screening. nih.govnih.gov

Novel Derivatization Strategies for Enhanced Functionality

Future research will likely focus on developing new methods for derivatizing the this compound scaffold to introduce enhanced or novel functionalities. While traditional methods exist, new strategies will aim for greater efficiency, selectivity, and the introduction of a wider range of functional groups. nih.gov These efforts will enable the fine-tuning of the electronic and steric properties of this compound for specific applications. For instance, the introduction of specific substituents on the aromatic rings could modulate the compound's coordination properties, making it a more effective ligand for various metal-catalyzed reactions.

Exploration of this compound in Sustainable Chemistry and Advanced Materials

The principles of green chemistry are becoming increasingly important in chemical synthesis. rsc.org Future research on this compound will likely focus on developing more environmentally friendly synthetic methods, such as using greener solvents, reducing waste, and employing catalytic processes. The inherent properties of the imine bond in this compound also make it a candidate for use in dynamic covalent chemistry, which has applications in the development of self-healing materials and stimuli-responsive systems.

In the realm of advanced materials, this compound and its derivatives hold promise for the creation of novel polymers, metal-organic frameworks (MOFs), and other functional materials. The ability to tailor the structure of this compound at the molecular level allows for the design of materials with specific optical, electronic, or catalytic properties.

Interdisciplinary Research Directions in Imine Chemistry

The future of this compound chemistry will be characterized by increasing collaboration across different scientific disciplines. The integration of computational chemistry and data science will be crucial for accelerating discovery. acsgcipr.org Furthermore, the application of this compound-based compounds in fields such as materials science, catalysis, and medicinal chemistry will require close collaboration between synthetic chemists, materials scientists, and biologists. These interdisciplinary efforts will be key to unlocking the full potential of this compound and the broader class of imine compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.